molecular formula C17H21N3O3S B2648983 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 958708-58-2

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No. B2648983
CAS RN: 958708-58-2
M. Wt: 347.43
InChI Key: XXNWKIGNLGCQIZ-UHFFFAOYSA-N
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Description

This compound is a type of heterocycle that has been synthesized and evaluated for its antiproliferative activity . It has been found to have potent pH indicator properties, enabling both fluorescence intensity-based and ratiometric pH sensing .


Synthesis Analysis

The synthesis of this compound involves a series of reactions, including iodine-mediated electrophilic cyclization and Suzuki cross-couplings . The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h yielded 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .


Molecular Structure Analysis

The molecular structure of this compound is complex, comprising several planar groups . The structure was confirmed through X-ray diffraction and spectral analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 210.0–210.9 °C . Its 1H NMR and 13C NMR spectral data have been reported .

Scientific Research Applications

Anthelmintic Properties

One significant application of structurally related compounds is in the development of novel anthelmintic agents. A study by Silva et al. (2022) introduced N-(4-methoxyphenyl)pentanamide (N4MP), a simplified derivative of albendazole, showing promising anthelmintic properties against the nematode Toxocara canis. This compound exhibited lower cytotoxicity to human and animal cell lines compared to albendazole, suggesting its potential as a safer anthelmintic treatment option (Silva et al., 2022).

Anticancer and Neuroprotective Effects

Compounds structurally related to N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide have been evaluated for their anticancer and neuroprotective effects. Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives, finding that N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide showed effective anticonvulsant properties along with promising neuroprotective effects by lowering levels of MDA and LDH (Hassan, Khan, & Amir, 2012).

Antiviral and Antitumor Activities

The synthesis and evaluation of derivatives for antiviral and antitumor activities represent another area of application. For example, Havrylyuk et al. (2013) reported on the synthesis of 2-(4,5-dihydropyrazol-1-yl)-thiazol-4-ones and their derivatives, demonstrating selective inhibition of leukemia cell lines and significant antiviral activity against Tacaribe virus, highlighting the therapeutic potential of these compounds in treating cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Mechanism of Action

While the exact mechanism of action of this compound is not explicitly mentioned in the sources, it is known to exhibit antiproliferative effects .

Future Directions

The compound’s antiproliferative activity and potent pH indicator properties suggest potential applications in medical and chemical research . Further studies could explore these properties in more detail and evaluate the compound’s potential for use in various applications.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-4-5-16(21)18-17-14-10-24(22)11-15(14)19-20(17)12-6-8-13(23-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNWKIGNLGCQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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